molecular formula C10H9NOS2 B160843 3-Benzoylthiazolidine-2-thione CAS No. 70326-37-3

3-Benzoylthiazolidine-2-thione

Cat. No.: B160843
CAS No.: 70326-37-3
M. Wt: 223.3 g/mol
InChI Key: NWKQMWLTQNBOHI-UHFFFAOYSA-N
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Description

3-Benzoylthiazolidine-2-thione is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 . It appears as a light yellow to yellow powder or crystal .


Synthesis Analysis

The synthesis of this compound involves a reaction between a diol and this compound in dry THF (Tetrahydrofuran). Sodium hydride is added to this solution at room temperature, and the solution is stirred for 1-4 hours under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazolidine ring with a benzoyl group attached .


Chemical Reactions Analysis

Thiazolidine chemistry, which includes this compound, has been explored for various applications. For instance, it has been used in the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . . The compound has a melting point range of 108.0 to 112.0 degrees Celsius .

Scientific Research Applications

Structural and Chemical Analysis

  • The compound is identified as thiazolidene-2-imine, not imidazole-2-thione, when reacted with bromine and enolizable ketones, showing significant chemical reactivity and potential for further chemical synthesis (Singh et al., 2006).

Thermophysical Properties

  • A study reports the thermophysical properties of related thio and dithiocarbamates, including thiazolidine-2-thione, providing insights into their stability and behavior under varying temperatures (Temprado et al., 2008).

Antimicrobial Activity

  • Benzoyl chloride-substituted 2,4-thiazolidinedione derivatives show significant in vitro antibacterial and antituberculosis activity, indicating potential applications in medical research and drug development (Parekh et al., 2013).

Antihyperglycemic and Antiobesity Effects

  • Some derivatives of benzylidene-2,4-thiazolidinedione are synthesized as inhibitors with significant antiobesity and hypoglycemic effects, highlighting potential applications in metabolic disorder treatments (Bhattarai et al., 2009).

Cytotoxicity Evaluation

  • Novel derivatives of 5-benzylidene-2,4-thiazolidinediones exhibit varying degrees of cytotoxicity against different cancer cell lines, presenting potential uses in cancer research (Patil et al., 2010).

Enantioselective Acylating Agents

  • Certain acyl derivatives of 3-benzoylthiazolidine-2-thione are used for enantioselective acyl transfer, demonstrating utility in asymmetric synthesis and stereochemistry (Yadav & Dubey, 2002).

Translation Initiation Inhibitors

  • Thiazolidinedione and thione derivatives are synthesized as translation initiation inhibitors, suggesting their potential use in cancer therapy (Chen et al., 2004).

Future Directions

Thiazolidine compounds, including 3-Benzoylthiazolidine-2-thione, have been the subject of research due to their potential in drug synthesis . Future research may focus on exploring its potential therapeutic applications and improving its synthesis process.

Mechanism of Action

Properties

IUPAC Name

phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKQMWLTQNBOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356999
Record name 3-Benzoylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70326-37-3
Record name 3-Benzoylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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